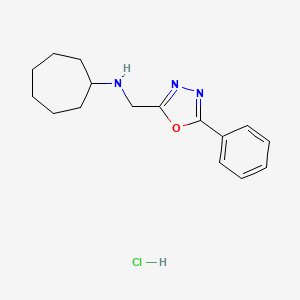

N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of a precursor followed by various other reactions such as nucleophilic alkylation . The exact synthesis process can vary depending on the specific substituents attached to the oxadiazole ring .Molecular Structure Analysis

In the oxadiazole ring, the C-O and C=N bond lengths are almost identical within systematic errors . The exact structure of the compound you mentioned would depend on the specific substituents attached to the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles can vary widely depending on the specific substituents attached to the oxadiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific substituents attached to the oxadiazole ring .Aplicaciones Científicas De Investigación

Chemistry and Synthesis

1,3,4-Oxadiazole compounds are recognized for their unique structure, which contributes to their widespread applications in medicinal chemistry as surrogates of carboxylic acids, carboxamides, and esters. Their synthesis and chemical reactivity have been extensively studied, indicating a high degree of versatility and potential for the development of new therapeutic agents. The oxadiazole core is particularly significant in synthetic medicinal chemistry due to its ability to act as a bioisostere, offering a promising scaffold for drug development (Rana, Salahuddin, & Sahu, 2020).

Pharmacological Applications

Compounds containing the 1,3,4-oxadiazole ring have been associated with a broad spectrum of pharmacological activities. Research has identified these compounds as potential antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic agents. Their ability to interact with various enzymes and receptors through hydrogen bonding and other weak interactions contributes to their significant biological activities. This makes 1,3,4-oxadiazole derivatives, including N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride, valuable in the search for new medications (Verma et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as oxadiazoles, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .

Mode of Action

Based on the properties of related oxadiazole compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes . The compound might bind to its target, altering its function and leading to downstream effects .

Biochemical Pathways

Oxadiazole compounds are known to influence a variety of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

In silico results of related oxadiazole compounds indicated that they agree to the lipinski rules of five, suggesting a positive oral bioavailability .

Result of Action

Related oxadiazole compounds have been reported to exhibit anticancer activity, with ic50 values observed for in-vitro anti-cancer activities against various cell lines . This suggests that the compound could have a similar effect.

Action Environment

The performance of related compounds, such as iridium(iii) complexes with n-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide, showed significant performance differences, suggesting that environmental factors could potentially influence the action of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cycloheptanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O.ClH/c1-2-7-11-14(10-6-1)17-12-15-18-19-16(20-15)13-8-4-3-5-9-13;/h3-5,8-9,14,17H,1-2,6-7,10-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJATMGYRWVSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=NN=C(O2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)

![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)

![2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid](/img/structure/B2747977.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)

![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)